molecular formula C23H27N3O5S B2442253 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851406-22-9

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2442253
CAS RN: 851406-22-9
M. Wt: 457.55
InChI Key: GFZBDFRRKLHLJI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DESAQ, is a small molecule that has been extensively studied for its potential use in scientific research. DESAQ was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Chemical Structure and Polymorphism

Studies on related chemical compounds highlight the importance of understanding the polymorphic nature and crystalline structures of complex molecules. For example, research on polymorphs and salts of similar quinoline derivatives has shown how different packing patterns in crystalline forms can influence their chemical properties and interactions. This research emphasizes the role of hydrogen bonds, π-π interactions, and solvent influence on the crystallization process, which could be relevant to 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in terms of its solubility, stability, and bioavailability (Khakhlary & Baruah, 2014).

Chemical Synthesis and Modification

The modification of quinoline derivatives through processes like sulfonylation has been explored to enhance their chemical properties. Such modifications can lead to environmentally friendly byproducts and improve the yield of targeted compounds. This approach suggests potential pathways for the functionalization of this compound to tailor its properties for specific applications, such as creating derivatives with desired biological activity or chemical stability (Xia et al., 2016).

Biological Activity and Applications

The exploration of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents provides insight into how structural modifications of quinoline compounds can influence their biological activities. These studies underscore the potential for this compound to serve as a scaffold for developing new antimicrobial agents, highlighting the importance of chemical synthesis and modification in drug discovery and development (Holla et al., 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-aminobenzamide with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)benzamide. This intermediate is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the final product.", "Starting Materials": [ "4-aminobenzamide", "diethyl sulfamoyl chloride", "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(diethylsulfamoyl)benzamide.", "Step 2: 4-(diethylsulfamoyl)benzamide is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product, 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] }

CAS RN

851406-22-9

Molecular Formula

C23H27N3O5S

Molecular Weight

457.55

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H27N3O5S/c1-4-26(5-2)32(29,30)20-10-7-16(8-11-20)22(27)24-13-12-18-14-17-6-9-19(31-3)15-21(17)25-23(18)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

GFZBDFRRKLHLJI-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O

solubility

not available

Origin of Product

United States

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